

An In-depth Technical Guide to the Physical Properties of Lanosterol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanosterol*

Cat. No.: *B1674476*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Lanosterol**, a tetracyclic triterpenoid that serves as the fundamental precursor for all animal and fungal steroids, including cholesterol.^[1] Understanding these properties is critical for researchers in drug development, biochemistry, and materials science, as they influence **Lanosterol**'s biological activity, solubility, and formulation characteristics. This document details quantitative physical data, outlines standard experimental protocols for their determination, and visualizes relevant biochemical and experimental workflows.

Core Physical and Chemical Properties

Lanosterol (CAS Registry Number: 79-63-0) is a white to off-white crystalline solid.^{[2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₀ O	[1] [4] [5]
Molecular Weight	426.72 g/mol	[2] [5] [6]
IUPAC Name	(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol	[4]
Appearance	White to off-white crystalline solid	[2] [3]
Melting Point	138-140.5 °C (Range from various sources)	[1] [4] [7]
	117-122 °C (with decomposition)	[8] [9]
Boiling Point	408.27 K (135.12 °C)	[10] [11]
Density	~0.98 g/cm ³	[8]
Enthalpy of Fusion	23.61 kJ/mol	[10] [11]

Solubility Characteristics

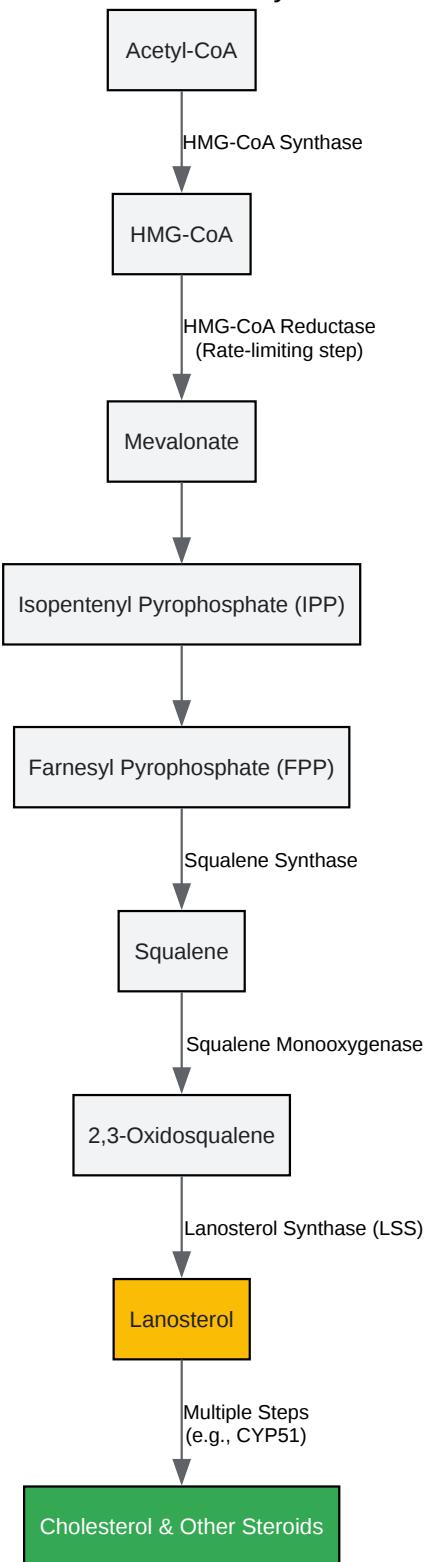
Lanosterol is sparingly soluble in aqueous solutions but shows solubility in various organic solvents.[\[3\]](#) Its limited aqueous solubility is a critical factor in drug delivery research, particularly concerning its potential application in cataract treatment.[\[12\]](#)

Solvent	Solubility (at specified temp.)	Source(s)
Ethanol	~0.25 mg/mL	[3]
Dimethylformamide (DMF)	~3 mg/mL	[3]
Methanol	Mole Fraction: 3.0×10^{-5} (at 277.78 K)	[10] [12]
n-Propanol	Mole Fraction: 0.0048 (at 318.93 K)	[10] [12]
Chloroform	Slightly Soluble	[13]
Ethyl Acetate	Slightly Soluble	[13]

A detailed study by Li and Forciniti (2020) measured the solubility of **lanosterol** in a range of organic solvents (methanol, ethanol, isopropanol, n-propanol, acetonitrile, acetone, DMF, DMSO, and ethyl acetate) at temperatures from 277.09 K to 338.78 K, demonstrating that solubility increases with temperature.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of **lanosterol**.

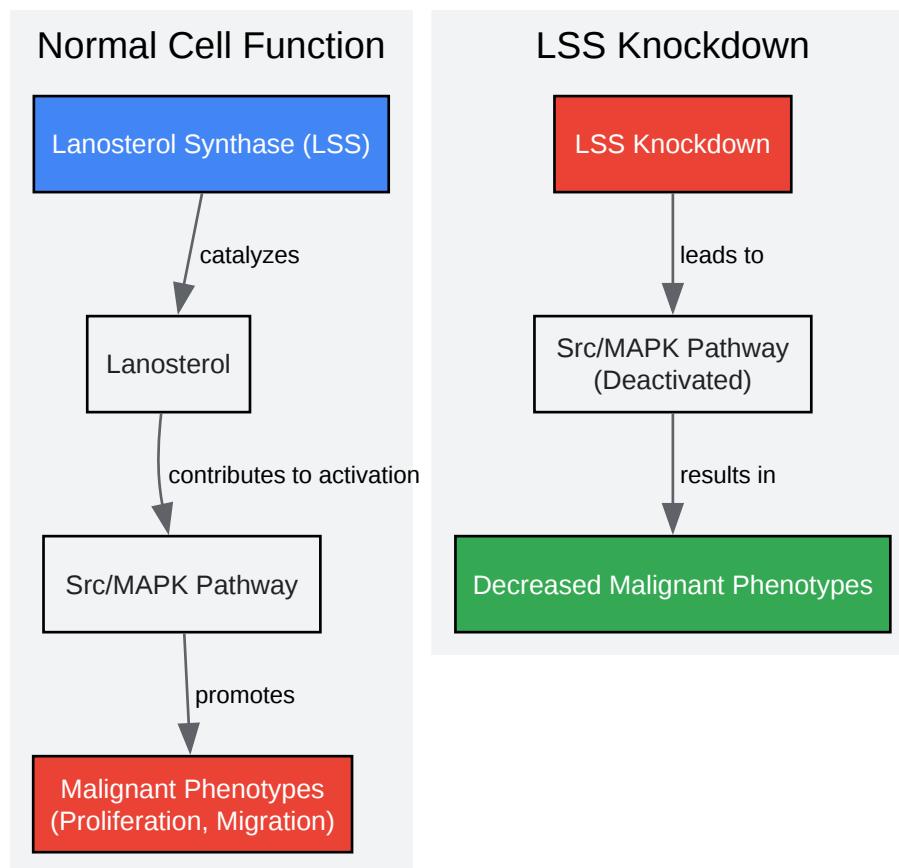

Spectroscopic Technique	Key Data Points	Source(s)
UV-Vis Spectroscopy	λ_{max} : 202 nmMolar Extinction Coefficient (ϵ): 38,280 M ⁻¹ cm ⁻¹	[14]
Infrared (IR) Spectroscopy	OH Stretching: 3423 cm ⁻¹ (broad band)CH Stretching: 2946 cm ⁻¹ , 2875 cm ⁻¹ , 2835 cm ⁻¹	[15][16]
Mass Spectrometry (MS)	Structure confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). Electron Ionization (EI) data is available in the NIST WebBook.	[10][11][17]
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR are standard techniques for detailed structural elucidation of sterols like lanosterol.	[18]

Biological and Experimental Pathways

Biosynthesis of Lanosterol

Lanosterol is a pivotal intermediate in the biosynthesis of cholesterol. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps, with the final cyclization of 2,3-oxidosqualene to **lanosterol** being a key transformation catalyzed by the enzyme **lanosterol synthase**.[\[1\]](#)[\[19\]](#)[\[20\]](#)

Simplified Lanosterol Biosynthesis Pathway


[Click to download full resolution via product page](#)

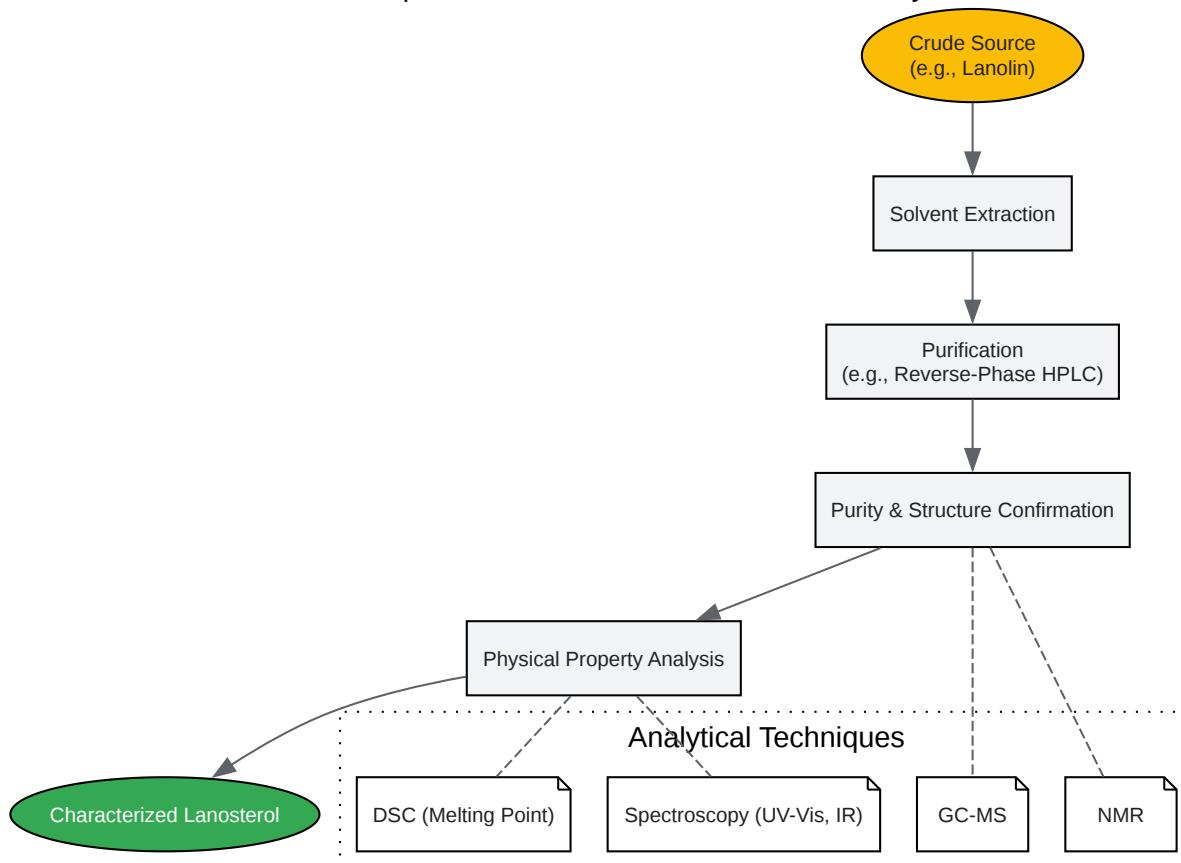
Caption: A simplified diagram of the **Lanosterol** biosynthesis pathway.

Involvement in Cellular Signaling

Recent research suggests a role for **Lanosterol** metabolism in cellular signaling. The loss of **Lanosterol** synthase (LSS) has been shown to decrease malignant phenotypes in liver cancer cells by deactivating the Src/MAPK signaling pathway, indicating a link between the sterol biosynthesis pathway and cancer cell proliferation.[21]

Lanosterol Synthase and Src/MAPK Signaling

[Click to download full resolution via product page](#)


Caption: Logical flow of LSS impact on the Src/MAPK pathway.

Experimental Protocols

General Workflow for Lanosterol Analysis

The isolation and characterization of **Lanosterol** from a crude source typically follow a multi-step process involving extraction, purification, and analysis.

General Experimental Workflow for Lanosterol Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for **lanosterol** isolation and characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[22][23]

- Sample Preparation: A small amount of dry, powdered **lanosterol** is packed into a thin-walled capillary tube, sealed at one end.[24][25]

- Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[22][26]
- Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[22]
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.[22] A pure compound exhibits a sharp melting range of 0.5-1.0°C.[22]

Solubility Determination (Static Equilibrium Method)

This method is used to determine the solubility of a compound in a specific solvent at various temperatures.[10][11]

- Sample Preparation: A surplus amount of **lanosterol** is added to a known volume of the chosen solvent in a sealed vial.
- Equilibration: The mixture is agitated (e.g., shaken in a temperature-controlled water bath) for a prolonged period (e.g., 24 hours or longer) to ensure equilibrium is reached.[27] The presence of undissolved solid confirms that the solution is saturated.
- Sample Separation: The saturated solution is carefully separated from the excess solid solute, often by centrifugation followed by filtration through a syringe filter.
- Concentration Analysis: The concentration of **lanosterol** in the clear, saturated solution is determined using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
- Data Correlation: The experiment is repeated at different temperatures to generate a solubility curve. The data can be correlated using thermodynamic models like the modified Apelblat equation.[10][12]

Spectroscopic Analysis Protocols

- Infrared (IR) Spectroscopy:

- Method: The Fourier-Transform Infrared (FTIR) spectrum is typically obtained using the KBr pellet technique.[4] A small amount of **lanosterol** is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.
 - Analysis: The disc is placed in the spectrometer's sample holder, and the spectrum is recorded. The positions of absorption bands are used to identify functional groups, such as the hydroxyl (-OH) and various C-H bonds.[15][16]
- UV-Visible (UV-Vis) Spectroscopy:
 - Method: A solution of **lanosterol** is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The solution is placed in a quartz cuvette.
 - Analysis: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_{max}).
 - Mass Spectrometry (MS):
 - Method: Often coupled with Gas Chromatography (GC-MS), this technique is used for both identification and purity assessment.[10] The sample is injected into the GC, where it is vaporized and separated from other components. The separated **lanosterol** then enters the mass spectrometer.
 - Analysis: In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a characteristic mass spectrum that serves as a molecular fingerprint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanosterol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lanosterol | C₃₀H₅₀O | CID 246983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. LANOSTEROL | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. natuprod.bocsci.com [natuprod.bocsci.com]
- 9. bocsci.com [bocsci.com]
- 10. "Solubility of Lanosterol in Organic Solvents and in Water-Alcohol Mixt" by Ke Li and Daniel Forciniti [scholarsmine.mst.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 79-63-0 CAS MSDS (LANOSTEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. "Lanosterol Solubility in Organic Solvents" by K. Li and Daniel Forciniti [scholarsmine.mst.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lanosterol [webbook.nist.gov]
- 18. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Lanosterol Synthase Pathway Alleviates Lens Opacity in Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.ucalgary.ca [chem.ucalgary.ca]
- 23. SSERC | Melting point determination [sserc.org.uk]
- 24. davjalandhar.com [davjalandhar.com]
- 25. byjus.com [byjus.com]
- 26. westlab.com [westlab.com]

- 27. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Lanosterol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674476#basic-research-on-the-physical-properties-of-lanosterol\]](https://www.benchchem.com/product/b1674476#basic-research-on-the-physical-properties-of-lanosterol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com